N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
Description
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a tetrahydropyran (oxan-4-yl) group and a trifluoroethyl substituent on the amide nitrogen. Thiophene carboxamides are recognized for their versatility in medicinal chemistry, often serving as scaffolds for antibacterial, antifungal, and enzyme-targeting agents . The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s strong electron-withdrawing effects , while the oxan-4-yl moiety may improve solubility and conformational rigidity compared to purely aromatic substituents . This compound’s structural design reflects a balance between optimizing pharmacokinetic properties and target engagement.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)8-16(9-3-5-18-6-4-9)11(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZWMAAQILGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and an appropriate nucleophile.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be attached through a nucleophilic substitution reaction using trifluoroethyl iodide and a suitable base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group could enhance its binding affinity and selectivity, while the thiophene ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Comparisons
Key Observations :
- Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoroethyl group in the target compound reduces basicity and enhances metabolic stability compared to the trifluoromethylphenyl group in VM-6, which may increase steric hindrance .
- Oxan-4-yl vs.
- Nitro Groups: The nitro group in and confers antibacterial activity but may introduce genotoxicity risks, a trade-off absent in the target compound .
Physicochemical Properties
Insights :
- The oxan-4-yl group likely improves aqueous solubility compared to nitro or trifluoromethylphenyl analogs, critical for oral bioavailability .
- The absence of nitro groups in the target compound may reduce toxicity risks observed in ’s genotoxic derivatives .
Spectroscopic and Analytical Data
- ¹H NMR : The trifluoroethyl group’s –CF₃ protons are expected as a quartet (δ ~3.5–4.0 ppm), distinct from VM-6’s –CH₃ singlet (δ 2.39 ppm) .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) would align with ’s carboxamide IR data .
- ¹⁹F NMR : A singlet near δ -70 ppm is anticipated for the –CF₃ group, similar to fluorine-containing analogs in .
Biological Activity
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on available literature and research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : The thiophene moiety is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Oxan Group : The oxan (tetrahydro-2H-pyran) group is introduced via a cyclization reaction involving a suitable alcohol and an acid chloride.
- Trifluoroethyl Substitution : The trifluoroethyl group can be added through nucleophilic substitution reactions involving trifluoroethyl halides.
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiophene precursor |
| 2 | Nucleophilic substitution | Trifluoroethyl halide |
| 3 | Coupling | Oxan derivative |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene structures have demonstrated activity against various bacterial strains and fungi. Specific tests indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies evaluating the cytotoxic effects of related compounds on cancer cell lines have yielded promising results. For example, compounds with similar structural features were tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity against these cancer cells .
The following table summarizes the IC50 values for selected compounds tested against A-549 and MCF-7 cell lines:
| Compound | IC50 (A-549) µg/mL | IC50 (MCF-7) µg/mL |
|---|---|---|
| Compound 4h | 22.09 | 6.40 |
| N-(oxan-4-yl)... | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage caused by oxidative stress .
Case Study 1: Antimicrobial Efficacy
A series of thiophene derivatives were evaluated for their antimicrobial efficacy against a panel of bacteria and fungi. The study revealed that certain substitutions on the thiophene ring enhanced antimicrobial activity significantly.
Case Study 2: Cytotoxicity in Cancer Cells
A comprehensive study explored the cytotoxic effects of various thiophene-based carboxamides on A-549 and MCF-7 cells. Results indicated that modifications to the oxan and trifluoroethyl groups influenced the potency of these compounds, with some exhibiting IC50 values lower than standard chemotherapeutic agents.
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR | δ 7.2–7.8 ppm (thiophene protons), δ 3.5–4.0 ppm (oxan-4-yl) | Confirms regiochemistry |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water) | Purity assessment |
| ESI-MS | [M+H]⁺ m/z = 349.1 | Molecular weight validation |
Q. Table 2. Comparative Biological Activity of Analogues
| Analogue | Antimicrobial IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| N-(oxan-4-yl)-N-(CF₃CH₂)-thiophene-2-carboxamide | 12.3 ± 1.5 | 48.7 ± 3.2 |
| N-piperidin-4-yl-N-(CF₃CH₂)-analogue | 8.9 ± 0.9 | 32.1 ± 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
